molecular formula C9H19N B1420250 N-(3-methylpentan-2-yl)cyclopropanamine CAS No. 1038310-99-4

N-(3-methylpentan-2-yl)cyclopropanamine

Cat. No.: B1420250
CAS No.: 1038310-99-4
M. Wt: 141.25 g/mol
InChI Key: WUJHOANSHGBYHT-UHFFFAOYSA-N
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Description

N-(3-methylpentan-2-yl)cyclopropanamine is an organic compound with the molecular formula C9H19N It is a cyclopropane derivative with an amine group attached to a 3-methylpentan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpentan-2-yl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines. One common method is the reductive amination of cyclopropanecarboxaldehyde with 3-methylpentan-2-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpentan-2-yl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to ring-opening or functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ring-opened products or functionalized cyclopropane derivatives.

Scientific Research Applications

N-(3-methylpentan-2-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylpentan-2-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropane ring can provide steric hindrance or rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropane ring and an amine group.

    N-(2-methylpropyl)cyclopropanamine: A similar compound with a different alkyl substituent.

    N-(3-methylbutan-2-yl)cyclopropanamine: Another analog with a slightly different alkyl chain.

Uniqueness

N-(3-methylpentan-2-yl)cyclopropanamine is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. The presence of the 3-methylpentan-2-yl group provides additional steric and electronic effects compared to simpler analogs, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

N-(3-methylpentan-2-yl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-4-7(2)8(3)10-9-5-6-9/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJHOANSHGBYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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